molecular formula C7H10N6 B13218927 3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine

3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13218927
M. Wt: 178.20 g/mol
InChI Key: SMJYSYSLVFKVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyano-3-methylpyridine in the presence of a base, followed by cyclization to form the triazolopyrimidine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Studied for its potential anticancer properties, showing cytotoxic activities against various cancer cell lines.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C7H10N6/c1-3-13-7-5(11-12-13)6(8-2)9-4-10-7/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

SMJYSYSLVFKVLK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.